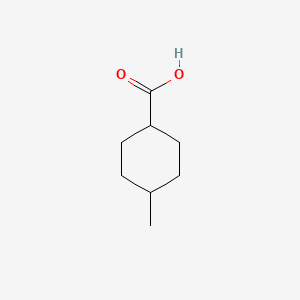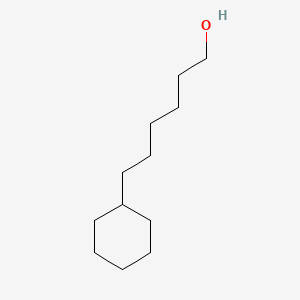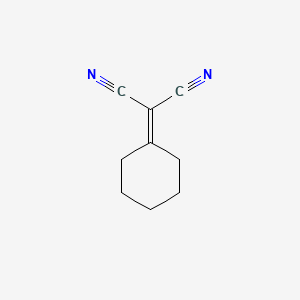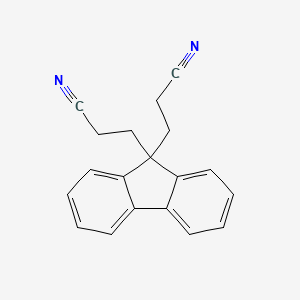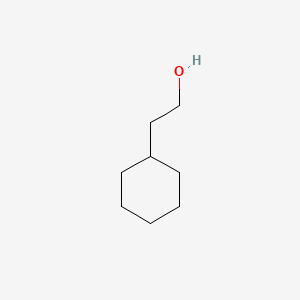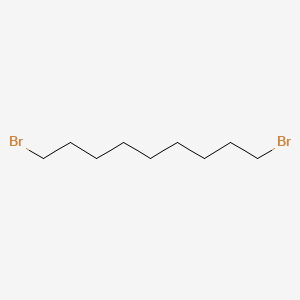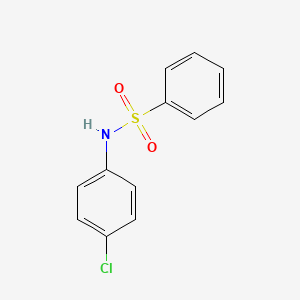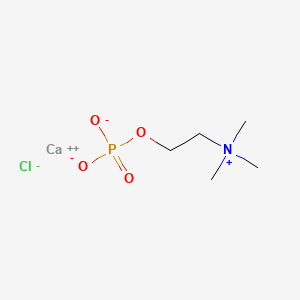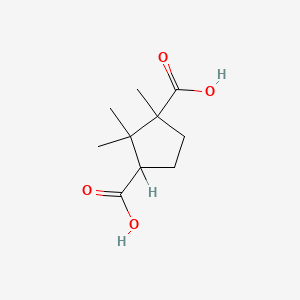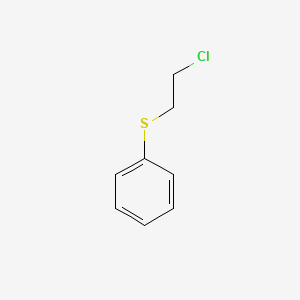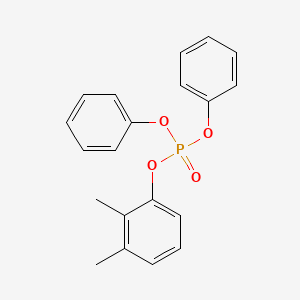
2-Chlorobenzanilid
Übersicht
Beschreibung
2-Chlorobenzanilide is a compound with the linear formula C13H10ClNO . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . It is a solid compound that is practically insoluble in water and readily soluble in polar solvents such as ethanol, acetone, and benzene.
Synthesis Analysis
The synthesis of 2-Chlorobenzanilide involves an exothermic reaction where a solution of 2-chlorobenzoyl chloride is added to a mixture through a dropping funnel . After the addition is finished, the mixture is refluxed for half an hour. The mixture is then cooled with the product solidifying .Molecular Structure Analysis
The molecular structure of 2-Chlorobenzanilide is represented by the linear formula C13H10ClNO . It has a molecular weight of 231.684 .Wissenschaftliche Forschungsanwendungen
Hochleistungsfaserverstärkung
2-Chlorobenzanilid: wird bei der Entwicklung von heterocyclischen Aramidfasern verwendet, die Hochleistungsmaterialien sind, die in der Luft- und Raumfahrt und im Bereich des Schutzes eingesetzt werden . Die Verbindung, insbesondere in Form von 4,4′-Diamino-2′-chlorobenzanilid (DABA-Cl), wird durch In-situ-Polymerisation eingeführt, um sowohl die Scherspannungsfestigkeit als auch die Zugfestigkeit dieser Fasern zu verbessern . Diese doppelte Verbesserung ist entscheidend, da traditionelle Methoden zur Verbesserung der Scherspannungsfestigkeit oft zu einer Verringerung der Zugfestigkeit führen.
Polymermatrix-Verbundwerkstoffe
Die Einführung von This compound-Derivaten in Polymermatrizen kann die mechanischen Eigenschaften von Verbundwerkstoffen deutlich verbessern. Die Verbindung trägt dazu bei, die Oberflächenpolarität von Fasern zu erhöhen, wenn sie mit Materialien wie Graphenoxid kombiniert wird, was wiederum die Grenzflächenwechselwirkung zwischen der Faser und der Matrix, z. B. Epoxid, verbessert .
Antimikrobielle Anwendungen
Derivate von This compound wurden für die potenzielle Verwendung als antimikrobielle Wirkstoffe synthetisiert. Diese Derivate werden auf ihre Wirksamkeit gegen verschiedene mikrobielle Stämme untersucht und eröffnen so einen Weg für die Entwicklung neuer Desinfektionsmittel und antimikrobieller Beschichtungen .
Organische Synthese
In der organischen Chemie dient This compound als Vorläufer für die Synthese verschiedener organischer Verbindungen. Seine Reaktivität mit Organolithium-Reagenzien ist von besonderem Interesse für die Bildung von Bis-lithiierten Verbindungen, die wertvolle Zwischenprodukte bei der Synthese komplexer Moleküle sind .
Analytische Chemie
This compound: wird in der analytischen Chemie als Standard für die Kalibrierung von Instrumenten und die Validierung analytischer Methoden verwendet. Seine klar definierten Eigenschaften machen ihn für die Qualitätskontrolle und Methodenentwicklung in Laboren geeignet .
Chemische Forschung und Entwicklung
Als Teil einer Sammlung seltener und einzigartiger Chemikalien wird This compound an Forscher in der frühen Entdeckungsphase geliefert. Es spielt eine Rolle bei der Erforschung neuer chemischer Einheiten und der Entwicklung neuartiger Materialien mit spezifischen Eigenschaften .
Materialwissenschaftliche Forschung
Die Fähigkeit der Verbindung, Oberflächeneigenschaften zu modifizieren, macht sie wertvoll für die materialwissenschaftliche Forschung, insbesondere für die Untersuchung von Oberflächenbehandlungen und Beschichtungen, die die physikalischen Eigenschaften von Materialien für bestimmte Anwendungen verändern können .
Anwendungen von Hochleistungsmaterialien
This compound: ist an der Forschung und Entwicklung von Hochleistungsmaterialien beteiligt, die eine verbesserte mechanische Leistung erfordern. Seine Anwendung im Bereich der fortschrittlichen Materialien ist vielversprechend für die Schaffung von Produkten der nächsten Generation, die eine überlegene Haltbarkeit und Festigkeit erfordern .
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various protein targets
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in cellular processes . The exact nature of these interactions and the resulting changes are subject to ongoing research.
Biochemical Pathways
It’s known that similar compounds can influence various metabolic pathways . The downstream effects of these interactions are complex and depend on the specific targets and the cellular context.
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound
Result of Action
Similar compounds have been known to induce changes at the molecular and cellular levels . The specific effects of 2-Chlorobenzanilide are subject to ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chlorobenzanilide . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets.
Eigenschaften
IUPAC Name |
2-chloro-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h1-9H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQVIWHAEYLGLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90218475 | |
| Record name | Benzamide, 2-chloro-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90218475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6833-13-2 | |
| Record name | Benzamide, 2-chloro-N-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006833132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-CHLOROBENZANILIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405514 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, 2-chloro-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90218475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLOROBENZANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJ4TC95K9F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary photochemical reaction pathway observed in 2-Chlorobenzanilide?
A1: 2-Chlorobenzanilide undergoes photocyclization when exposed to UV light, leading to the formation of phenanthridone. [, , ] This reaction involves the formation of a new carbon-carbon bond and the elimination of a chlorine atom.
Q2: How do substituents on the benzene rings influence the photocyclization of 2-Chlorobenzanilide?
A2: Substituents on both the benzoyl and aniline rings can significantly impact the photocyclization reaction.
- Electron-donating groups on the aniline ring (N-phenyl ring) have been shown to accelerate the reaction. This suggests that the nitrogen lone pair plays a crucial role in assisting the departure of the chlorine atom during the cyclization process. [, ]
- The presence of a chlorine atom in the ortho position of the benzoyl ring is crucial for the photocyclization to occur. [, ] Replacing the chlorine with a methyl group results in a photo-Fries rearrangement instead of cyclization. []
- The nature of the halogen atom in the ortho position also influences the reaction pathway. While 2-Chlorobenzanilide undergoes photocyclization, 2-bromo- and 2-iodo-benzanilides primarily undergo dehalogenative reduction. []
Q3: What are the potential applications of the photocyclization reaction of 2-Chlorobenzanilide?
A4: The photocyclization of 2-Chlorobenzanilides provides a practical synthetic route for producing phenanthridones. [] Phenanthridones are a class of nitrogen-containing heterocycles with various biological activities, making them valuable building blocks for pharmaceuticals and agrochemicals. This photochemical approach offers a potentially more environmentally friendly alternative to traditional synthetic methods.
Q4: Are there any known biological activities or applications of 2-Chlorobenzanilide itself?
A5: While 2-Chlorobenzanilide serves as a model compound for photochemical studies, research also investigated its metabolic fate in the presence of microorganisms. [] This information is relevant for understanding the environmental persistence and potential biodegradation pathways of this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

